molecular formula C14H17NO3 B13220497 2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B13220497
M. Wt: 247.29 g/mol
InChI Key: SUZRYUQHENDOTD-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of indole derivatives, including 2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar compounds to 2-tert-Butyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid include other indole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-tert-butyl-5-hydroxy-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-14(2,3)12-11(13(17)18)9-7-8(16)5-6-10(9)15(12)4/h5-7,16H,1-4H3,(H,17,18)

InChI Key

SUZRYUQHENDOTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O

Origin of Product

United States

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